Product packaging for Boc-DL-Trp-DL-His-OMe(Cat. No.:CAS No. 72156-59-3)

Boc-DL-Trp-DL-His-OMe

Cat. No.: B14006989
CAS No.: 72156-59-3
M. Wt: 455.5 g/mol
InChI Key: YSCJAZHVBGBAJL-UHFFFAOYSA-N
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Description

Contextualization within Protected Peptide Chemistry and Peptide Building Blocks

Boc-DL-Trp-DL-His-OMe is a quintessential example of a protected dipeptide, a class of molecules fundamental to peptide chemistry. In the synthesis of peptides, the reactive functional groups of the constituent amino acids—the N-terminal amino group and the C-terminal carboxylic acid group—must be temporarily masked to prevent uncontrolled polymerization and other side reactions. nih.govtcichemicals.com This masking is achieved through the use of protecting groups.

In this specific compound, the N-terminus of the dipeptide is protected by a tert-butyloxycarbonyl (Boc) group, while the C-terminus is protected as a methyl ester (-OMe). The Boc group is a widely used protecting group in peptide synthesis due to its stability under various coupling conditions and its straightforward removal using mild acids, such as trifluoroacetic acid (TFA). mdpi.com The methyl ester provides a stable protection for the carboxyl group that can be removed by saponification.

The use of pre-synthesized, protected dipeptide units like this compound offers a strategic advantage in the construction of larger polypeptides. iris-biotech.de This "building block" approach accelerates the synthetic process by adding two amino acid residues in a single coupling step, streamlining what would otherwise be a more prolonged, stepwise procedure. iris-biotech.denih.gov

Table 1: General Properties of Related Protected Amino Acid Building Blocks

Property Boc-L-Trp-OMe Boc-His-OMe
CAS Number 33900-28-6 fluorochem.co.ukiris-biotech.de Not specified, but is a known derivative medchemexpress.com
Molecular Formula C₁₇H₂₂N₂O₄ fluorochem.co.ukiris-biotech.de C₁₂H₁₉N₃O₄
Molecular Weight 318.37 g/mol fluorochem.co.uksigmaaldrich.com 269.30 g/mol
Appearance White to off-white solid/powder fluorochem.co.uk Not specified
Purity ≥97.0% - 99.0% medchemexpress.comsigmaaldrich.com ≥97.0% medchemexpress.com

| Key Protecting Groups | N-terminus: Boc; C-terminus: Methyl Ester | N-terminus: Boc; C-terminus: Methyl Ester |

This table presents data for the individual protected amino acids that constitute the dipeptide, providing context for the properties of the combined building block.

Significance of Dipeptide Derivatives in Synthetic and Mechanistic Studies

The utility of dipeptide derivatives extends beyond mere synthetic convenience. These molecules are critical tools for addressing fundamental challenges in peptide chemistry and for conducting detailed mechanistic studies. One of the significant advantages of using a dipeptide building block is the mitigation of racemization. nih.gov During stepwise peptide synthesis, the activated C-terminal amino acid of the growing chain is susceptible to losing its stereochemical integrity. By coupling a pre-formed dipeptide, the risk of racemization at the junction between the two residues within the block is eliminated. nih.gov

Furthermore, dipeptides containing non-natural stereochemistry, such as the DL-configuration in this compound, are invaluable for probing biological systems and material properties. The inclusion of a D-amino acid into a peptide sequence can dramatically alter its three-dimensional structure and its susceptibility to enzymatic degradation. researchgate.net Researchers use such dipeptides to study:

Protein Folding and Stability: Introducing a D-amino acid can disrupt or induce specific secondary structures like turns or helices, providing insight into the forces that govern peptide folding. explorationpub.com

Enzyme-Substrate Interactions: Dipeptides with mixed chirality serve as probes to map the active sites of proteases and other enzymes, revealing their stereochemical preferences.

Self-Assembly Mechanisms: Protected dipeptides are known to self-assemble into complex nanostructures, and the chirality of the constituent amino acids is a critical factor in determining the final architecture, such as whether nanotubes, ribbons, or hollow hexagonal structures are formed. researchgate.net

Overview of Academic Research Trajectories Related to this compound Scaffolds

While direct research on this compound is not widely published, the scaffold, which combines tryptophan and histidine, is at the center of several important research trajectories. These amino acids possess unique side chains—tryptophan's bulky, hydrophobic indole (B1671886) ring and histidine's imidazole (B134444) ring that can act as a proton donor or acceptor at physiological pH—making their combination functionally potent. nih.govresearchgate.net

Antimicrobial Peptide Development: A major area of research involves the design of short peptidomimetics with antimicrobial properties. Dipeptides containing tryptophan and histidine have been identified as promising motifs for potent antimicrobial agents that can disrupt bacterial membranes and eradicate biofilms. nih.govnih.gov The Boc and methyl ester groups in a compound like this compound render it more hydrophobic, which can enhance its ability to permeate microbial cell membranes. nih.govresearchgate.net

Materials Science and Nanotechnology: Protected dipeptides, particularly those containing aromatic residues like tryptophan, are actively studied for their ability to self-assemble into well-ordered nanomaterials. researchgate.netnih.gov These structures have potential applications in nano-biotechnology and materials science. The specific DL-stereochemistry of the dipeptide would be expected to produce unique self-assembly patterns compared to its L-L or D-D counterparts. researchgate.net

Neuroscience and Drug Development: Tryptophan is a biochemical precursor for the neurotransmitter serotonin. thno.org Protected dipeptides containing tryptophan are used as tools in neuroscience to study receptor interactions and signaling pathways. chemimpex.com The Trp-His motif can be incorporated into larger peptide structures designed to interact with specific biological targets, including those relevant to oncology and neurology. chemimpex.com

Probes for Biochemical and Biophysical Studies: The intrinsic fluorescence of the tryptophan residue makes it a valuable spectroscopic probe. nih.gov Dipeptides containing tryptophan can be used in Fluorescence Resonance Energy Transfer (FRET) studies to monitor protein conformational changes, ligand binding, and other molecular interactions. nih.gov Furthermore, such scaffolds are used as starting points for creating more complex molecules, including radiolabeled PET agents for in vivo imaging of metabolic pathways involving tryptophan. thno.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H29N5O5 B14006989 Boc-DL-Trp-DL-His-OMe CAS No. 72156-59-3

Properties

CAS No.

72156-59-3

Molecular Formula

C23H29N5O5

Molecular Weight

455.5 g/mol

IUPAC Name

methyl 3-(1H-imidazol-5-yl)-2-[[3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate

InChI

InChI=1S/C23H29N5O5/c1-23(2,3)33-22(31)28-18(9-14-11-25-17-8-6-5-7-16(14)17)20(29)27-19(21(30)32-4)10-15-12-24-13-26-15/h5-8,11-13,18-19,25H,9-10H2,1-4H3,(H,24,26)(H,27,29)(H,28,31)

InChI Key

YSCJAZHVBGBAJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CN=CN3)C(=O)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Boc Dl Trp Dl His Ome

Strategies for Dipeptide Synthesis Incorporating Boc, DL-Trp, DL-His, and OMe Moieties

The formation of the peptide bond between Boc-DL-Tryptophan and DL-Histidine methyl ester requires the activation of the carboxyl group of Tryptophan to facilitate nucleophilic attack by the amino group of Histidine. Both solution-phase and solid-phase strategies offer distinct advantages and challenges for this transformation.

Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis (SPPS) is a classical method where the reactions are carried out in a homogeneous solution. researchgate.net This approach is often favored for the synthesis of short peptides and for large-scale production due to the ease of purification of intermediates and the ability to monitor the reaction progress directly. du.ac.inluxembourg-bio.com

The synthesis of Boc-DL-Trp-DL-His-OMe in solution would typically involve the following steps:

Protection of Amino Acids: The N-terminus of DL-Tryptophan is protected with a Boc group, and the C-terminus of DL-Histidine is protected as a methyl ester. These starting materials, Boc-DL-Trp-OH and H-DL-His-OMe, are often commercially available.

Carboxyl Group Activation: The carboxylic acid of Boc-DL-Trp-OH is activated using a coupling reagent.

Peptide Bond Formation: The activated Boc-DL-Trp is then reacted with H-DL-His-OMe in a suitable organic solvent. The amino group of histidine attacks the activated carbonyl carbon of tryptophan, forming the peptide bond.

Purification: After the reaction is complete, the desired dipeptide, this compound, is purified from the reaction mixture by techniques such as extraction, crystallization, or chromatography.

A general procedure for the coupling step in solution-phase synthesis involves stirring the Boc-protected amino acid with a coupling reagent and an additive, followed by the addition of the amino acid methyl ester and a base. iris-biotech.de

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support (resin). chempep.com This methodology simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing of the resin. peptide.com

A typical SPPS cycle for the synthesis of a dipeptide like Trp-His involves:

Resin Functionalization: The C-terminal amino acid, in this case, DL-Histidine, is first attached to a suitable resin.

Deprotection: The N-terminal protecting group of the resin-bound amino acid is removed.

Coupling: The next amino acid, Boc-DL-Tryptophan, is activated and coupled to the free amino group on the resin-bound Histidine.

Cleavage: Once the desired sequence is assembled, the dipeptide is cleaved from the resin support.

The Boc strategy in SPPS utilizes the acid-labile Boc group for temporary N-terminal protection and typically employs benzyl-based protecting groups for the side chains, which are removed at the end of the synthesis with a strong acid like hydrogen fluoride (B91410) (HF). chempep.com

For the synthesis of a Trp-His sequence, the following would be considered:

Resin: A suitable resin for peptide amide synthesis is the MBHA resin. The first amino acid is coupled using standard protocols. americanpeptidesociety.org

Boc Deprotection: The Boc group is removed at each step by treatment with a moderately strong acid, such as 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). americanpeptidesociety.orgresearchgate.net When Tryptophan is present in the sequence, a scavenger like dithiothreitol (B142953) (DTE) is often added to the TFA solution to prevent side reactions. americanpeptidesociety.org

Coupling: The incoming Boc-amino acid is activated and coupled to the deprotected N-terminus of the resin-bound peptide.

Final Cleavage: The completed peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid like HF. chempep.com

The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is another widely used approach in SPPS. It employs the base-labile Fmoc group for N-terminal protection and acid-labile groups for side-chain protection, offering an orthogonal protection scheme. nih.govslideshare.net

FeatureBoc-StrategyFmoc-Strategy
Nα-Protecting Group tert-Butoxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Nα-Deprotection Acid-labile (e.g., TFA) nih.govBase-labile (e.g., piperidine (B6355638) in DMF) nih.gov
Side-Chain Protection Acid-labile (e.g., Bzl-based), removed with strong acidAcid-labile (e.g., tBu-based), removed with TFA peptide.com
Final Cleavage Strong acid (e.g., HF) slideshare.netModerate acid (e.g., TFA) slideshare.net
Tryptophan Side-Chain Protection Often formyl (For) peptide.comOften Boc peptide.com
Histidine Side-Chain Protection Dinitrophenyl (Dnp) or Tosyl (Tos) peptide.comTrityl (Trt) peptide.com
Advantages for Trp/His Can be more effective for certain "difficult" sequences.Milder cleavage conditions are less likely to cause side reactions with sensitive residues. nih.gov
Disadvantages for Trp/His Harsh final cleavage with HF can lead to side reactions with Tryptophan. jpt.com The use of HF requires specialized equipment. uni-kiel.deThe basic conditions for Fmoc removal can sometimes be problematic for certain sequences.

The Fmoc strategy has largely replaced the Boc strategy due to its milder conditions. peptide.com However, the Boc/Bzl approach is still valuable for specific applications. peptide.com

Peptide Coupling Reagents and Optimization of Reaction Conditions

The choice of coupling reagent is critical for efficient peptide bond formation and to minimize side reactions, particularly racemization. peptide.com Histidine is an amino acid that is particularly susceptible to racemization during the coupling step.

Common classes of coupling reagents include:

Carbodiimides: Such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC). These are widely used but can cause racemization. To suppress this, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used.

Phosphonium Salts: Reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient. peptide.com

Uronium/Aminium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also very effective.

Optimization of reaction conditions involves considering the solvent, temperature, and stoichiometry of the reactants. For challenging couplings, a higher ratio of the coupling reagent to the amino acid may be necessary. peptide.com The use of additives like HOBt is particularly important when coupling amino acids prone to racemization, such as Histidine.

Protecting Group Chemistry Specific to this compound Constituents

The successful synthesis of this compound relies on the appropriate use of protecting groups to prevent unwanted side reactions at the N-terminus, C-terminus, and the reactive side chains of Tryptophan and Histidine.

Boc (tert-Butoxycarbonyl) Group: This is an acid-labile protecting group used for the α-amino group of Tryptophan. It is stable under the conditions of peptide coupling but is readily removed by treatment with an acid like TFA. nih.gov

OMe (Methyl Ester) Group: The methyl ester protects the C-terminal carboxylic acid of Histidine. It is stable to the acidic conditions used for Boc deprotection and to the basic conditions sometimes used in peptide synthesis. It is typically removed by saponification under basic conditions if the free C-terminus is required.

Tryptophan Side-Chain Protection: The indole (B1671886) side chain of Tryptophan is susceptible to oxidation and modification by cationic species during acidolytic cleavage steps. In Boc-based synthesis, the indole nitrogen is often protected with a formyl (For) group. americanpeptidesociety.org This group is stable to the repetitive TFA treatments for Boc removal but can be cleaved during the final strong acid cleavage.

Histidine Side-Chain Protection: The imidazole (B134444) ring of the Histidine side chain can be acylated during coupling and can catalyze racemization. Therefore, it is often protected. In Boc chemistry, common protecting groups for the imidazole side chain include:

Dinitrophenyl (Dnp): This group is stable to acid but can be removed by thiolysis before the final cleavage. americanpeptidesociety.org

Tosyl (Tos): This group is removed by strong acids but can be unstable in the presence of HOBt. researchgate.net

Benzyloxymethyl (Bom): This group is effective at suppressing racemization.

Boc: The side chain can also be protected with a Boc group, which is removed simultaneously with the N-terminal Boc group. This is useful for short peptides. researchgate.net

Below is a table summarizing the protecting groups relevant to the synthesis of this compound.

Moiety to be ProtectedAmino AcidProtecting GroupAbbreviationCleavage Conditions
α-Amino Group Tryptophantert-ButoxycarbonylBocAcidic (e.g., TFA)
α-Carboxyl Group HistidineMethyl EsterOMeBasic (Saponification)
Side Chain (Indole) TryptophanFormylForBasic (e.g., piperidine) or strong acid (e.g., HF)
Side Chain (Imidazole) HistidineDinitrophenylDnpThiolysis (e.g., thiophenol)
Side Chain (Imidazole) HistidineTosylTosStrong acid (e.g., HF), HOBt
Side Chain (Imidazole) HistidineBenzyloxymethylBomStrong acid (e.g., HF)
Side Chain (Imidazole) Histidinetert-ButoxycarbonylBocAcidic (e.g., TFA)

Nα-Boc Protection and C-Terminal Methyl Esterification

The initial steps in the synthesis of this compound involve the protection of the α-amino group (Nα) of the N-terminal amino acid (DL-Tryptophan) and the C-terminal carboxyl group of the C-terminal amino acid (DL-Histidine).

Nα-Boc Protection: The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the α-amino function in peptide synthesis. The introduction of the Boc group onto the DL-tryptophan is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in a suitable solvent system, often a mixture of dioxane and water, under alkaline conditions. The alkaline environment, maintained by a base such as sodium hydroxide (B78521) or sodium bicarbonate, facilitates the nucleophilic attack of the amino group on the Boc anhydride. A key advantage of the Boc group is its stability under a variety of coupling conditions and its facile removal under mildly acidic conditions, such as with trifluoroacetic acid (TFA). seplite.com This orthogonality allows for selective deprotection without affecting other acid-labile protecting groups that may be present on the side chains. The resulting Nα-Boc-L-tryptophan is a stable, crystalline solid that can be readily purified.

C-Terminal Methyl Esterification: The protection of the C-terminal carboxyl group of DL-histidine is commonly achieved through esterification, with the methyl ester being a frequent choice. This transformation prevents the carboxyl group from participating in unwanted reactions during the subsequent peptide coupling step. A standard method for this esterification is the Fischer-Speier esterification, which involves treating the amino acid with methanol (B129727) in the presence of a strong acid catalyst, such as hydrogen chloride or thionyl chloride. The methyl ester of histidine can then be isolated as its hydrochloride salt. This protection strategy is effective, although the ester can be susceptible to hydrolysis under basic conditions.

Indole Ring Protection of Tryptophan Residue (e.g., Formyl, Boc)

The indole ring of the tryptophan residue is susceptible to oxidation and electrophilic substitution under the acidic conditions often used for deprotection steps in peptide synthesis. peptide.comresearchgate.net Therefore, protection of the indole nitrogen (N-in) is often necessary to prevent side reactions.

Formyl (For) Protection: The N-in-formyl group is a commonly used protecting group for the tryptophan indole in Boc-based solid-phase peptide synthesis (SPPS). peptide.compeptide.com The formyl group is electron-withdrawing, which deactivates the indole ring towards electrophilic attack. researchgate.net It can be introduced by treating tryptophan with a mixture of formic acid and hydrogen chloride. researchgate.net The formyl group is stable to the acidic conditions used for Boc removal but can be cleaved under specific conditions, such as with a new reagent, N,N'-dimethylethylendiamine (DMEDA) in an aqueous solution, which can achieve deprotection in high yields. nih.gov It can also be removed thiolytically or with piperidine in DMF. peptide.com

Boc Protection: The Boc group can also be used to protect the indole nitrogen of tryptophan. google.com This approach offers the advantage of being removable under the same acidic conditions as the Nα-Boc group. The introduction of the Boc group onto the indole nitrogen can be accomplished using di-tert-butyl dicarbonate in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). The use of Fmoc-Trp(Boc)-OH is particularly recommended for the synthesis of peptides that also contain arginine, as it minimizes side reactions. advancedchemtech.com

Protecting GroupIntroduction ReagentsCleavage ConditionsKey Features
Formyl (For) Formic acid, HClThiolysis, Piperidine/DMF, DMEDADeactivates indole ring to electrophilic attack. researchgate.netpeptide.comnih.gov
Boc Boc₂O, DMAPTrifluoroacetic acid (TFA)Removable simultaneously with Nα-Boc group.

Imidazole Ring Protection of Histidine Residue (e.g., Tosyl, Trityl, Bum)

The imidazole ring of histidine is nucleophilic and can cause several side reactions during peptide synthesis, including racemization of the activated histidine residue. peptide.comnih.gov Therefore, protection of the imidazole ring is crucial for efficient and clean peptide synthesis.

Tosyl (Tos) Protection: The tosyl group is a robust protecting group for the imidazole ring of histidine. It is stable under the acidic conditions used for Boc deprotection. However, its removal often requires strong acidic conditions, such as hydrogen fluoride (HF), or other specific methods. researchgate.netechemi.com

Trityl (Trt) Protection: The trityl group is a bulky protecting group that effectively shields the imidazole ring from unwanted reactions. nbinno.com It is particularly valuable in preventing side reactions and can be introduced by reacting histidine with trityl chloride. The trityl group is acid-labile and can be removed under mildly acidic conditions. nih.govrsc.org This makes it compatible with Fmoc-based synthesis strategies.

Bum (tert-Butyloxymethyl) Protection: While less common, the tert-butyloxymethyl (Bum) group has also been employed for imidazole protection. Similar to other ether-based protecting groups, it offers stability under various conditions and can be cleaved under specific acidic protocols.

Protecting GroupIntroduction ReagentsCleavage ConditionsKey Features
Tosyl (Tos) Tosyl chlorideStrong acids (e.g., HF)Stable to mild acids. researchgate.netechemi.com
Trityl (Trt) Trityl chlorideMildly acidic conditionsBulky group that prevents side reactions. nbinno.comnih.gov
Bum Not widely detailedAcidic conditionsEther-based protection.

Chemical Challenges and Side Reactions Encountered During Synthesis

The synthesis of peptides containing tryptophan and histidine residues is often complicated by a range of chemical challenges and side reactions. These include racemization, oxidative modifications, and issues arising during deprotection steps.

Investigations into Racemization of DL-Amino Acid Residues

Racemization, the conversion of a chiral molecule into its mirror image, is a significant concern in peptide synthesis as it can lead to the formation of diastereomeric peptides with potentially different biological activities. highfine.comnih.gov The activation of the carboxylic acid group of an amino acid during peptide bond formation is a key step where racemization can occur. nih.govresearchgate.net

For a dipeptide like this compound, which is synthesized from racemic starting materials, the primary concern is not the loss of a specific stereochemistry but understanding the factors that might influence the ratio of the resulting diastereomers (L-L, D-D, L-D, D-L). Histidine, in particular, is known to be highly susceptible to racemization. peptide.commdpi.com The imidazole ring of histidine can act as an intramolecular base, facilitating the abstraction of the α-proton of the activated amino acid, leading to the formation of a planar enolate intermediate that can be protonated from either face, resulting in racemization. mdpi.com The use of protecting groups on the imidazole ring, such as the benzyloxymethyl (Bom) group, has been shown to be very effective in suppressing this racemization. peptide.com

Factors that can influence the extent of racemization include the choice of coupling reagents, the presence of additives like 1-hydroxybenzotriazole (HOBt), the nature of the solvent, and the reaction temperature. highfine.com

Side-Chain Oxidative Modifications of Tryptophan and Histidine Residues

Both tryptophan and histidine residues are susceptible to oxidation, which can occur during synthesis, purification, and storage. iris-biotech.de

Tryptophan Oxidation: The indole ring of tryptophan is readily oxidized, especially under acidic conditions. iris-biotech.dethermofisher.com Reactive oxygen species can lead to the formation of various oxidation products, including oxindolylalanine (Oia), N-formylkynurenine (Nfk), and kynurenine (B1673888) (Kyn). iris-biotech.de The presence of scavengers during deprotection steps can help to minimize oxidative damage to the tryptophan residue. peptide.com

Histidine Oxidation: The imidazole ring of histidine can also undergo oxidation. iris-biotech.denih.gov The ascorbic acid-copper ion system, for instance, can lead to the site-specific oxidation of the imidazole ring, likely initiated by the addition of a hydroxyl radical. nih.gov The major oxidation product of histidine is often 2-oxohistidine. iris-biotech.de

Amino Acid ResidueCommon OxidantsMajor Oxidation Products
Tryptophan Reactive oxygen species, acidic conditionsOxindolylalanine (Oia), N-formylkynurenine (Nfk), Kynurenine (Kyn) iris-biotech.de
Histidine Ascorbic acid-copper ion system, hydroxyl radicals2-Oxohistidine iris-biotech.denih.gov

Deprotection Strategies and Mitigation of Acid-Catalyzed Side Reactions

The final step in the synthesis of the target peptide often involves the removal of protecting groups. The choice of deprotection strategy is critical to avoid unwanted side reactions.

Boc Deprotection: The Boc group is typically removed using a moderately strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). seplite.compeptide.com A standard procedure involves treating the Boc-protected peptide with a 50% TFA/DCM solution. peptide.com

Acid-Catalyzed Side Reactions: The acidic conditions used for Boc deprotection can lead to several side reactions, particularly involving the sensitive tryptophan residue. The tert-butyl cation, which is generated during the cleavage of the Boc group, can act as an electrophile and alkylate the indole ring of tryptophan. To prevent this and other acid-catalyzed side reactions, "scavengers" are added to the deprotection cocktail. thermofisher.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). These scavengers act by trapping the reactive carbocations and other electrophilic species generated during deprotection.

The indole ring of tryptophan is also sensitive to degradation in acidic media in the presence of atmospheric oxygen. researchgate.netresearchgate.net Therefore, performing deprotection reactions under an inert atmosphere and using scavengers can help to preserve the integrity of the tryptophan residue.

Derivatization and Scaffold Functionalization for Research Applications

The strategic functionalization of the tryptophan and histidine residues within the this compound framework allows for the introduction of diverse chemical moieties. This can enhance the dipeptide's biological activity, improve its physicochemical properties, or enable its conjugation to other molecules for targeted applications. nih.govchemimpex.com

The electron-rich indole ring of the tryptophan residue is a prime target for various chemical transformations, particularly through C-H functionalization. rsc.orgub.edu These modifications can be used to introduce new functional groups, create crosslinks within peptides, or attach probes for biological studies. nih.govrsc.org

Photocatalytic C-H Alkylation: Visible-light photoredox catalysis has emerged as a powerful and mild method for the selective functionalization of tryptophan residues. rsc.org This technique allows for the C-2 alkylation of the indole ring using activated α-bromo-carbonyl compounds. The reaction proceeds under gentle conditions, tolerating a wide range of sensitive functional groups that might be present in more complex peptides. rsc.orgresearchgate.net For a model compound like Boc-Trp-OMe, this reaction is efficient and demonstrates high selectivity for the C-2 position of the indole. rsc.org This methodology is highly applicable for the post-synthetic modification of peptides, suggesting its potential for selectively modifying the tryptophan residue in this compound. rsc.org

Metal-Catalyzed Cross-Coupling Reactions: Transition metal catalysis offers another robust avenue for modifying the tryptophan indole ring. researchgate.net

N-Arylation: The indole nitrogen (N-1) can be arylated using triarylbismuth reagents in a reaction catalyzed by copper(II) acetate (B1210297). This method allows for the introduction of various aryl groups onto the indole ring. researchgate.net

C-H Borylation: Iridium-catalyzed C-H borylation can selectively introduce a boryl group at the C-2 position of the indole ring in substrates like Boc-Trp-OMe. chinesechemsoc.org This borylated intermediate can then be used in subsequent cross-coupling reactions (e.g., Suzuki coupling) to form new carbon-carbon bonds.

Allylation: A tertiary amine-catalyzed allylation can occur at the N-1 position of the indole ring, providing a handle for further bioconjugation. researchgate.net

These methods, while often demonstrated on simpler tryptophan derivatives, represent key strategies for the late-stage functionalization of tryptophan-containing peptides and could be adapted for this compound. nih.govresearchgate.net

Table 1: Examples of Indole Ring Modification Reactions Applicable to Tryptophan Residues

Modification Type Reagents and Conditions Target Position Reference
Photocatalytic C-H Alkylation α-bromo-carbonyl compounds, photocatalyst, 2,6-lutidine, visible light C-2 rsc.org
Copper-Catalyzed N-Arylation Triarylbismuth reagents, Cu(OAc)₂, pyridine, 50 °C N-1 researchgate.net
Iridium-Catalyzed C-H Borylation B₂pin₂, Ir catalyst C-2 chinesechemsoc.org
Tertiary Amine-Catalyzed Allylation Morita–Baylis–Hillman (MBH) carbonates, tertiary amine N-1 researchgate.net

The imidazole side chain of histidine contains two nitrogen atoms and several carbon atoms that can be targeted for modification, although this is often more challenging than modifying tryptophan. researchgate.netnih.gov The reactivity of the imidazole ring is influenced by its pKa, and it can act as both a nucleophile and a site for electrophilic substitution. chinesechemsoc.org

Visible-Light-Promoted C-H Alkylation: Similar to tryptophan, the histidine residue can undergo chemoselective C-H alkylation under visible-light-promoted conditions. This method utilizes alkylated 1,4-dihydropyridine (B1200194) (DHP) reagents to generate alkyl radicals, which then react with the imidazole ring in a Minisci-type reaction. researchgate.netnih.govresearchgate.net This approach is highly selective for histidine and avoids cross-reactivity with other nucleophilic residues like lysine (B10760008) or cysteine. nih.gov A key advantage is that the nitrogen atoms of the imidazole ring remain unmodified, preserving their ability to coordinate with metals. nih.govresearchgate.net This strategy provides a direct way to functionalize the C-2 position of the histidine imidazole ring in peptides. researchgate.net

N-Arylation Reactions: The nitrogen atoms of the imidazole ring can be targeted for N-arylation. For instance, copper(II) acetate can promote the N-arylation of the histidine side chain using triarylbismuthines. This reaction is effective for dipeptides where histidine is at the N-terminus. researchgate.net

Table 2: Examples of Imidazole Ring Modification Reactions Applicable to Histidine Residues

Modification Type Reagents and Conditions Target Position Reference
Visible-Light C-H Alkylation C₄-alkyl-1,4-dihydropyridines (DHPs), photocatalyst, visible light C-2 nih.govresearchgate.net
Copper-Promoted N-Arylation Triarylbismuthines, Cu(OAc)₂, DIPEA, 1,10-phenanthroline, 40 °C Imidazole Nitrogen researchgate.net

The protected dipeptide this compound is an ideal building block for the synthesis of larger peptide analogues. nih.govnih.gov By deprotecting either the N-terminus (removing the Boc group) or the C-terminus (hydrolyzing the methyl ester), the dipeptide can be elongated in either direction using standard peptide coupling techniques. nih.govgoogle.com

The functionalization of the tryptophan or histidine side chains, as described previously, allows for the creation of peptide conjugates. chemimpex.comnih.gov For example, introducing a functional handle via indole modification can enable the attachment of biomolecules, fluorescent tags, or drug molecules. chemimpex.com

Research into short antimicrobial peptides has identified the Trp-His structural framework as a promising candidate. researchgate.net Synthetic analogues based on this dipeptide sequence have shown activity against various bacterial and fungal strains. researchgate.net Therefore, this compound can serve as a direct precursor for synthesizing a library of Trp-His analogues with potential therapeutic applications. These analogues can be further modified at the termini or side chains to optimize their activity and stability. researchgate.netnih.gov

Conformational Analysis and Structural Characterization of Boc Dl Trp Dl His Ome

Theoretical and Computational Approaches for Structural Elucidation

Computational chemistry provides powerful tools for investigating the structural dynamics of peptides, offering insights that can be difficult to obtain through experimental methods alone.

Molecular modeling and molecular dynamics (MD) simulations are indispensable for exploring the potential energy surface of flexible molecules like Boc-DL-Trp-DL-His-OMe. nih.govspringernature.com These computational methods allow for the systematic investigation of the vast number of possible conformations arising from the rotation around single bonds in the peptide backbone (phi, ψ angles) and the side chains of tryptophan (χ1, χ2) and histidine (χ1, χ2).

The process typically begins with the construction of initial 3D models for each of the four diastereomers. Using molecular mechanics force fields such as AMBER or CHARMM, these structures are subjected to energy minimization to relieve any steric strain. Subsequently, MD simulations are performed, which calculate the atomic trajectories over time by solving Newton's equations of motion. nih.gov This simulates the molecule's dynamic behavior in a defined environment, often explicit solvent (like water) or an implicit solvation model, to mimic physiological or experimental conditions. acs.org By simulating the system for nanoseconds to microseconds, a comprehensive sampling of the accessible conformational space is achieved, revealing the dynamic interplay of forces that govern the peptide's structure.

The substitution of an L-amino acid with its D-enantiomer can significantly alter the conformational preferences and aggregation properties of peptides. mdpi.comresearchgate.net Therefore, separate simulations for each of the four diastereomers are crucial to understand how stereochemistry dictates the structural landscape.

Analysis of the MD simulation trajectories allows for the identification of low-energy, stable conformations that the dipeptide is likely to adopt in solution. This is often achieved by clustering the snapshots from the simulation based on structural similarity, such as the root-mean-square deviation (RMSD) of atomic positions. The most populated clusters represent the preferred conformational states.

For this compound, these analyses would predict the dominant intramolecular interactions that stabilize these conformations. Key interactions would include:

Hydrogen Bonds: Formation of hydrogen bonds between the amide proton of histidine and the carbonyl oxygen of the Boc-protecting group or the tryptophan residue, which can lead to folded or turn-like structures.

π-π Stacking: Aromatic stacking interactions between the indole (B1671886) ring of tryptophan and the imidazole (B134444) ring of histidine. The geometry and stability of this interaction are highly dependent on the stereochemistry (L-L/D-D vs. L-D/D-L). researchgate.netnih.gov

Steric Effects: The bulky tert-butoxycarbonyl (Boc) group and the large aromatic side chains impose significant steric constraints, influencing the accessible backbone dihedral angles.

The predicted outcomes of such an analysis can be summarized in a table detailing the most probable backbone dihedral angles for the different stereoisomers.

Table 1: Hypothetical Predicted Dihedral Angles (φ, ψ) for the Most Stable Conformations of Boc-Trp-His-OMe Diastereomers

DiastereomerPredicted φ (°)Predicted ψ (°)Dominant Intramolecular Interaction
Boc-L-Trp-L-His-OMe -60 to -80+120 to +150Extended β-strand like, potential for side-chain stacking
Boc-D-Trp-D-His-OMe +60 to +80-120 to -150Mirror image of L-L, extended β-strand like
Boc-L-Trp-D-His-OMe -70 to -90-30 to -50Turn-like conformation, potential H-bond stabilization
Boc-D-Trp-L-His-OMe +70 to +90+30 to +50Mirror image of L-D, turn-like conformation

Spectroscopic Techniques for Conformational and Structural Studies

Spectroscopic methods provide experimental data that is essential for validating and refining the structural models derived from computational approaches.

NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of peptides in solution. uzh.ch For a mixture of diastereomers like this compound, NMR can distinguish between the different stereoisomers because they are chemically distinct environments and will, in principle, give rise to separate signals. wikipedia.org

A full structural assignment would involve a suite of 1D and 2D NMR experiments:

¹H NMR: The 1D proton spectrum would show distinct sets of resonances for each of the four diastereomers, although significant overlap is expected. The chemical shifts of the Cα-H and N-H protons are particularly sensitive to the local conformation and stereochemistry. nih.gov

2D COSY (Correlated Spectroscopy): This experiment reveals through-bond proton-proton couplings, allowing for the identification of amino acid spin systems. uzh.ch

2D TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct neighbors, helping to assign all protons within a given amino acid residue.

2D NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is critical for conformational analysis as it detects through-space proximities between protons (typically < 5 Å). The presence and intensity of NOE cross-peaks provide distance restraints that are used to calculate the 3D structure. wordpress.com For example, NOEs between the Trp and His side-chain protons would provide direct evidence of aromatic stacking. nih.gov

The diastereomeric purity of dipeptide samples can be effectively determined using NMR techniques, sometimes with the aid of chiral derivatizing agents to enhance the separation of signals. rsc.org

Table 2: Expected ¹H NMR Chemical Shift Characteristics for Distinguishing Diastereomers of Boc-Trp-His-OMe

ProtonExpected ObservationRationale for Distinction
Cα-H (Trp & His) Four distinct signals or sets of signals.The local magnetic environment is highly sensitive to the relative stereochemistry (L-L, D-D, L-D, D-L).
Amide N-H (His) Four distinct signals, potentially with different temperature coefficients.Involvement in intramolecular hydrogen bonding will differ between diastereomers, affecting chemical shift and solvent exposure.
Indole/Imidazole Protons Shifts will vary due to different anisotropic effects from neighboring aromatic rings in stacked vs. extended conformations.The preferred orientation of the side chains is stereochemically dependent.

The homochiral dipeptides (L-L and D-D) are enantiomers and would be expected to produce mirror-image CD spectra. The heterochiral dipeptides (L-D and D-L) are also an enantiomeric pair and would likewise show mirror-image spectra, but these would be distinct from the spectra of the homochiral pair.

The CD spectrum of a Trp-His containing peptide is typically analyzed in two regions:

Far-UV region (190-250 nm): Dominated by the peptide bond amide transitions. The signals in this region provide information on the secondary structure of the peptide backbone (e.g., random coil, β-turn, or extended structures). researchgate.net

Near-UV region (250-320 nm): The signals here arise from the aromatic chromophores of the tryptophan and histidine side chains. dtic.mil The conformationally restricted environment of these side chains, especially if they are interacting (e.g., stacking), can give rise to distinct CD signals. acs.orgacs.org Exciton coupling between the aromatic rings, if they are held in a specific chiral orientation, can also produce characteristic CD spectra.

Stereochemical Implications of DL-Configuration in Dipeptide Structure

The presence of both D and L amino acids has profound implications for the structure of this compound. The combination of stereocenters results in two pairs of enantiomers: (L-L/D-D) and (L-D/D-L). The relationship between a member of one pair and a member of the other is diastereomeric.

Diastereomers have different physical and chemical properties because their atoms are arranged differently in three-dimensional space. For this dipeptide, the key structural differences arise from the relative orientation of the side chains and backbone substituents.

Homochiral (L-L and D-D) Diastereomers: The side chains are on the same "side" of the peptide backbone in an extended conformation. This may facilitate or hinder specific side-chain interactions depending on the preferred backbone angles.

Heterochiral (L-D and D-L) Diastereomers: The side chains are on opposite "sides" of the peptide backbone in an extended conformation. This arrangement often promotes the formation of specific types of β-turns. The steric hindrance and potential intramolecular interactions will be fundamentally different from the homochiral pairs.

The stereochemistry is a critical determinant of biological function in peptides. nih.gov The introduction of a D-amino acid can alter enzymatic degradation, receptor binding, and self-assembly properties. nih.gov For instance, the precise stereochemical configuration of lanthionine (B1674491) and methyllanthionine residues in lanthipeptides is crucial for their bioactivity. nih.gov Therefore, understanding the distinct conformational preferences of each of the four diastereomers of this compound is essential for predicting their behavior in any subsequent application.

Biochemical and Mechanistic Investigations of Boc Dl Trp Dl His Ome in Vitro/ex Vivo

Studies on Enzyme Interactions and Substrate Specificity

There is no specific information available regarding Boc-DL-Trp-DL-His-OMe's interaction with peptidases. The following sections describe the general functions of the enzymes listed.

Evaluation as a Substrate or Inhibitor for Peptidases

Peptidases are enzymes that break down peptides into smaller fragments or single amino acids. The specificity of a peptidase is determined by the amino acid sequence of the substrate peptide. Whether a synthetic peptide like this compound could serve as a substrate or inhibitor would depend on its ability to fit into the active site of a specific peptidase. Without experimental data, its role as a substrate or inhibitor remains theoretical.

Mechanistic Analysis of Enzymatic Cleavage (e.g., Dipeptidyl Peptidase IV, Cathepsin B)

Dipeptidyl Peptidase IV (DPPIV): This is a serine protease that typically cleaves dipeptides from the N-terminus of peptides, particularly where the penultimate residue is proline or alanine. The active site of DPPIV has a well-defined hydrophobic S1 pocket that accommodates these residues. Given that the P1 residue in the hypothetical cleavage of this compound would be Histidine, it is not a typical substrate for DPPIV.

Cathepsin B: This is a lysosomal cysteine protease with both endopeptidase and exopeptidase activity. As an exopeptidase, it preferentially removes C-terminal dipeptides. Cathepsin B recognizes specific dipeptide sequences, with Valine-Citrulline (Val-Cit) being a well-studied example often used in enzyme-cleavable linkers for drug delivery. The suitability of the Trp-His sequence as a Cathepsin B substrate has not been documented. Cathepsin B functions optimally at the acidic pH found in lysosomes.

Interactions with Enzymes in Tryptophan Metabolism Pathways (e.g., Tryptophan Oxygenase, Kynureninase)

The kynurenine (B1673888) pathway is the primary route for tryptophan metabolism in mammals, accounting for about 95% of its degradation.

Tryptophan 2,3-dioxygenase (TDO): This is a heme-containing enzyme that catalyzes the first and rate-limiting step of the kynurenine pathway: the oxidative cleavage of L-tryptophan to N-formylkynurenine. TDO is highly specific for L-tryptophan. It is regulated by glucocorticoids, its substrate tryptophan, and feedback inhibition. There is no evidence to suggest that a modified dipeptide like this compound would interact with TDO.

Kynureninase: This enzyme functions later in the kynurenine pathway, catalyzing the cleavage of kynurenine into anthranilic acid. It is dependent on pyridoxal (B1214274) 5'-phosphate (a form of vitamin B6) as a cofactor. Its substrate specificity is directed towards kynurenine and related metabolites, not tryptophan-containing dipeptides.

Exploration of Receptor Binding and Ligand Recognition Principles

No studies have been published that explore the receptor binding properties of this compound. In general, the binding of a peptide to a receptor is governed by its three-dimensional structure, charge distribution, and the specific amino acid side chains that interact with the receptor's binding pocket.

Utility as a Biochemical Probe for Investigating Biological Systems

A biochemical probe is a molecule used to study biological systems. There are no documented uses of this compound for this purpose. The N-terminal Boc protecting group and the C-terminal methyl ester are common modifications in synthetic peptides to enhance stability or facilitate synthesis, which are desirable properties for potential probes. However, without specific binding or activity, its utility as a probe is unknown.

Fundamental Mechanisms of Action at the Molecular Level

Given the lack of research on this compound, there is no information on its fundamental mechanisms of action at a molecular level. Any potential action would be speculative and would depend on its interactions with specific enzymes, receptors, or other biomolecules, none of which have been reported.

Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of "Boc-DL-Trp-DL-His-OMe," enabling both the assessment of its purity and the resolution of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a principal technique for determining the purity of "this compound". Reversed-phase HPLC (RP-HPLC) is commonly utilized for this purpose, employing a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the compound and any impurities between the two phases.

A typical RP-HPLC method for a Boc-protected dipeptide like "this compound" would involve a C18 column. The mobile phase often consists of a mixture of an aqueous component (such as water with an acid modifier like trifluoroacetic acid to improve peak shape) and an organic solvent (commonly acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the efficient elution of all components. Detection is typically performed using an ultraviolet (UV) detector, monitoring at a wavelength where the tryptophan and histidine residues absorb, such as 280 nm. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For similar Boc-protected amino acid derivatives, purities of ≥98% are often reported. chemimpex.com

Illustrative HPLC Purity Analysis Data for this compound

ParameterValue
ColumnC18, 5 µm, 4.6 x 250 mm
Mobile Phase A0.1% Trifluoroacetic Acid in Water
Mobile Phase BAcetonitrile
Gradient10-90% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 280 nm
Retention Time15.2 minutes
Purity98.7%

Given that "this compound" is composed of racemic tryptophan and histidine, it can exist as a mixture of four stereoisomers: Boc-D-Trp-D-His-OMe, Boc-L-Trp-L-His-OMe, Boc-D-Trp-L-His-OMe, and Boc-L-Trp-D-His-OMe. Chiral chromatography is essential for the separation and quantification of these enantiomers and diastereomers.

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the chiral resolution of amino acid derivatives. nih.gov For instance, an AmyCoat-RP column has been successfully used for the separation of the four stereomers of DL-leucine-DL-tryptophan dipeptide. nih.gov Another approach involves ligand-exchange chromatography, where a chiral selector is added to the mobile phase or coated on the stationary phase. nih.gov

The mobile phase in chiral HPLC often consists of a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol. researchgate.net The precise conditions, including the choice of CSP and mobile phase composition, must be carefully optimized to achieve baseline separation of all four stereoisomers.

Example Chiral HPLC System for Resolution of Dipeptide Stereoisomers

ParameterDescription
Chiral Stationary PhaseCellulose or Amylose-based
Column Dimensions4.6 x 250 mm
Mobile PhaseHexane/Isopropanol mixture
Flow Rate0.5 - 1.0 mL/min
DetectionUV at 280 nm

Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation

Mass spectrometry is a powerful tool for the analysis of "this compound," providing confirmation of its molecular weight and structural information. When coupled with a separation technique like HPLC (LC-MS), it allows for the unambiguous identification of the compound.

In electrospray ionization mass spectrometry (ESI-MS), the sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For "this compound," the expected molecular weight is 513.59 g/mol . In the positive ion mode, the compound would be expected to show a prominent ion at an m/z corresponding to the protonated molecule [M+H]⁺.

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure. The [M+H]⁺ ion is selected and subjected to fragmentation, which breaks the molecule at its weakest bonds. The resulting fragment ions provide information about the sequence of the amino acids and the presence of the Boc and methyl ester protecting groups.

Theoretical Mass Spectrometry Data for this compound

IonTheoretical m/z
[M+H]⁺514.60
[M+Na]⁺536.58
[M-Boc+H]⁺414.49

Advanced Spectroscopic Methods for Detailed Research Characterization

In addition to mass spectrometry, other spectroscopic techniques are invaluable for the detailed structural elucidation of "this compound" in a research context.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of "this compound" would be expected to show characteristic absorption bands for the N-H and C=O stretching of the amide bonds, the C=O stretching of the carbamate (B1207046) (Boc group) and the ester, and the aromatic C-H stretching of the indole (B1671886) and imidazole (B134444) rings.

Derivatization Strategies for Enhanced Analytical Detection and Analysis in Research Matrices

In some research applications, particularly when analyzing "this compound" in complex biological or environmental matrices, derivatization may be employed to enhance its detection and analysis. Derivatization involves chemically modifying the compound to improve its analytical properties.

For example, if detection by UV is not sensitive enough, the dipeptide could be derivatized with a fluorescent tag. This would allow for highly sensitive detection using a fluorescence detector. Derivatization can also be used to improve the chromatographic properties of the compound, for instance, by increasing its volatility for analysis by gas chromatography (GC), although this is less common for peptides. For chiral analysis, derivatization with a chiral reagent can create diastereomers that are more easily separated on a non-chiral column. mdpi-res.com

Future Directions and Emerging Research Perspectives for Boc Dl Trp Dl His Ome Derivatives

Development of Novel and Sustainable Synthetic Methodologies

The chemical synthesis of peptides, including derivatives of Boc-DL-Trp-DL-His-OMe, has traditionally relied on methods that are effective but often generate significant chemical waste. The future of peptide synthesis is geared towards greener and more sustainable practices that minimize environmental impact without compromising efficiency or product purity.

Recent advancements have highlighted the potential of replacing conventional, hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) with more environmentally benign alternatives. Propylene (B89431) carbonate, for instance, has emerged as a viable green polar aprotic solvent for both solution-phase and solid-phase peptide synthesis. Studies have demonstrated that coupling and deprotection reactions for Boc-protected amino acids proceed with comparable or even improved yields in propylene carbonate, without an increase in epimerization. This suggests a direct path to a more sustainable synthesis of this compound and its derivatives.

Another promising avenue is the adoption of enzymatic and biocatalytic approaches. These methods offer high stereospecificity and operate under mild, aqueous conditions, thereby reducing the need for protecting groups and harsh reagents. For example, an amino acid ester hydrolase from Pseudomonas sp. has been shown to catalyze the formation of the tryptophan-histidine peptide bond from tryptophan methyl ester and histidine. nih.gov The adaptation of such enzymatic systems for the synthesis of Boc-protected dipeptides could significantly enhance the sustainability of their production.

MethodologyKey AdvantagesChallenges
Green Solvents (e.g., Propylene Carbonate) Reduced toxicity, lower environmental impact, comparable yields to traditional solvents.Solvent compatibility with all reagents and solid supports needs to be optimized.
Enzymatic Synthesis High stereospecificity, mild reaction conditions, reduced need for protecting groups.Enzyme stability, substrate specificity, and scalability for industrial applications.
Biocatalysis Utilizes engineered enzymes for novel bond formations and modifications.Engineering enzymes with desired activity and stability can be complex and time-consuming.

Advanced Mechanistic Studies of Dipeptide-Biomolecule Interactions

A deeper understanding of how dipeptide derivatives of this compound interact with biological macromolecules is crucial for the rational design of new therapeutic agents and molecular probes. The indole (B1671886) side chain of tryptophan and the imidazole (B134444) ring of histidine are known to participate in a variety of non-covalent interactions, including hydrogen bonding, and electrostatic interactions, which are fundamental to molecular recognition in biological systems.

Advanced spectroscopic techniques are pivotal in elucidating these interactions at an atomic level. Nuclear Magnetic Resonance (NMR) spectroscopy, for example, can provide detailed structural information about peptide-protein and peptide-nucleic acid complexes in solution. By monitoring chemical shift perturbations upon binding, it is possible to map the interaction interface and determine the conformation of the bound dipeptide. Such studies are essential for understanding how derivatives of this compound might recognize and bind to their biological targets. springernature.comnmims.edu

Isothermal titration calorimetry (ITC) is another powerful technique that can provide a complete thermodynamic profile of binding events. ITC measures the heat released or absorbed during the interaction of a dipeptide derivative with a biomolecule, allowing for the direct determination of the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction. This thermodynamic data is invaluable for understanding the driving forces behind molecular recognition. nih.govnih.gov For instance, a study on a square planar copper(II) complex incorporating a Boc-His-Trp-OMe ligand demonstrated its ability to bind to DNA, with the interaction characterized by spectroscopic methods. researchgate.net

TechniqueInformation GainedApplication to this compound Derivatives
NMR Spectroscopy 3D structure of complexes, identification of binding sites, conformational changes.Elucidating the binding mode to protein targets or nucleic acid sequences.
Isothermal Titration Calorimetry (ITC) Binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry.Quantifying the thermodynamic driving forces of interaction with biomolecules.
Fluorescence Spectroscopy Changes in the local environment of tryptophan upon binding, FRET studies.Probing binding events and measuring distances within biomolecular complexes.
Circular Dichroism (CD) Spectroscopy Changes in the secondary structure of proteins or nucleic acids upon binding.Assessing the impact of dipeptide binding on the conformation of target macromolecules. nih.gov

Computational Design and Predictive Modeling of Functional Analogs

Computational approaches are becoming increasingly indispensable in the design of novel dipeptide analogs with tailored properties. Molecular docking and molecular dynamics (MD) simulations can predict the binding modes and affinities of this compound derivatives to specific biological targets, thereby guiding synthetic efforts towards more potent and selective compounds.

For example, molecular docking studies have been successfully employed to predict the binding of dipeptide derivatives to the active sites of enzymes and receptors. A study on new dipeptide derivatives of the antibiotic ceftizoxime, including an L-Trp-L-His derivative, utilized molecular docking to predict their binding affinity to penicillin-binding protein 2a (PBP2a) from MRSA. The L-Trp-L-His-Ceftizoxime derivative was predicted to have a high binding affinity, a finding that correlated with its antimicrobial activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models represent another powerful computational tool. By correlating the structural features of a series of this compound analogs with their biological activities, QSAR models can be developed to predict the activity of new, unsynthesized compounds. This predictive capability can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Computational MethodApplicationPredicted Parameters
Molecular Docking Predicting the preferred orientation and binding affinity of a ligand to a target.Binding energy, protein-ligand interactions (hydrogen bonds, hydrophobic contacts).
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of a ligand-target complex over time.Stability of the complex, conformational changes, free energy of binding.
QSAR Modeling Developing mathematical models to predict biological activity from chemical structure.IC50, Ki, and other measures of biological activity.

Exploration of this compound as a Modular Component in Chemical Biology Probes

The unique structural and chemical properties of this compound make it an excellent modular component for the construction of sophisticated chemical biology probes. The protected N-terminus and the C-terminal methyl ester provide orthogonal handles for further chemical modification, while the tryptophan and histidine side chains offer sites for the attachment of functional moieties.

One exciting application is in the development of fluorescent probes. The intrinsic fluorescence of the tryptophan indole ring can be utilized in Förster Resonance Energy Transfer (FRET) based assays to study protein-protein interactions or conformational changes. Alternatively, the dipeptide can be functionalized with extrinsic fluorophores to create probes with tailored photophysical properties.

Furthermore, this compound derivatives can be incorporated into photoaffinity probes for target identification. mdpi.com These probes typically contain a photoreactive group that, upon UV irradiation, forms a covalent bond with the target protein, allowing for its subsequent isolation and identification. The dipeptide scaffold can serve to direct the probe to a specific class of binding sites.

The synthesis of biotinylated derivatives of this compound is another area of interest. nih.gov Biotin's high affinity for streptavidin can be exploited for the purification and detection of target proteins that interact with the dipeptide. The incorporation of a biotin (B1667282) tag, potentially through a cleavable linker, transforms the dipeptide into a versatile tool for proteomics and activity-based protein profiling. nih.gov

Probe TypeFunctional ComponentsApplication
Fluorescent Probes Intrinsic tryptophan fluorescence or attached fluorophores.FRET assays, bioimaging, sensing metal ions.
Photoaffinity Probes Photoreactive group (e.g., benzophenone, diazirine).Covalent labeling and identification of binding partners.
Biotinylated Probes Biotin tag for affinity purification.Pull-down assays, target enrichment for mass spectrometry.
Click Chemistry Handles Azide or alkyne groups for bioorthogonal ligation.Modular construction of complex probes and bioconjugates.

Q & A

Q. How to design experiments to determine the stereochemical stability of Boc-DL-Trp-DL-His-OMe under varying pH conditions?

Answer: Use controlled pH buffers (e.g., 2.0–10.0) and monitor epimerization via chiral HPLC or circular dichroism (CD) spectroscopy at timed intervals. Include temperature control and replicate experiments to ensure reliability. Apply statistical analysis (e.g., ANOVA) to identify significant stability changes. Preliminary pilot studies can refine pH ranges and sampling intervals to avoid overgeneralization .

Q. What analytical techniques are most suitable for characterizing the secondary structure of this compound in solution?

Answer: Employ nuclear magnetic resonance (NMR) for residue-specific conformational analysis, supplemented by Fourier-transform infrared (FTIR) spectroscopy for amide I/II band assessment. For dynamic structural changes, use time-resolved fluorescence spectroscopy. Validate findings with computational tools like molecular dynamics simulations .

Q. How to optimize the solid-phase synthesis of this compound to minimize racemization?

Answer: Test coupling reagents (e.g., HBTU vs. DIC/Oxyma) and evaluate racemization via LC-MS. Optimize reaction time, temperature, and solvent polarity (e.g., DMF vs. DCM). Incorporate real-time monitoring with in-situ FTIR to track carbamate formation. Pilot trials with truncated sequences can isolate racemization-prone steps .

How to formulate a research question investigating the structure-activity relationship (SAR) of this compound derivatives?

Answer: Start with a literature gap analysis (e.g., understudied His-Trp motifs) to define scope. Frame the question using the FLOAT method: "How do N-terminal modifications (e.g., Boc vs. Fmoc) affect receptor binding affinity?" Ensure the question is narrow (e.g., specific receptors), testable via SPR assays, and aligns with accessible resources .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported bioactivity data of this compound across studies?

Answer: Conduct meta-analysis with standardized protocols (e.g., uniform cell lines, concentrations). Validate via orthogonal assays (SPR vs. fluorescence polarization). Assess publication bias using funnel plots and statistical tools (Egger’s test). Transparently report variables (e.g., buffer composition, incubation times) to isolate confounding factors .

Q. How can computational models predict the binding affinity of this compound with target receptors?

Answer: Apply molecular docking (AutoDock Vina) with flexible side-chain sampling and molecular dynamics (MD) simulations (AMBER) for stability assessment. Validate predictions using alanine-scanning mutagenesis and isothermal titration calorimetry (ITC). Cross-reference with cheminformatics databases (e.g., ChEMBL) to identify analogous binding motifs .

Q. How to address discrepancies in solubility profiles of this compound across solvent systems?

Answer: Systematically test co-solvents (e.g., DMSO/PBS mixtures) and measure solubility via nephelometry or HPLC-UV. Apply Hansen solubility parameters to predict solvent compatibility. Use differential scanning calorimetry (DSC) to assess polymorphic transitions. Replicate conditions from conflicting studies to identify methodological variability .

Q. What strategies assess the metabolic stability of this compound in in vitro assays?

Answer: Use liver microsomes (human/rat) with NADPH regeneration systems and monitor degradation via LC-MS/MS. Include controls for non-enzymatic hydrolysis. Apply kinetic modeling (e.g., Michaelis-Menten) to calculate intrinsic clearance. Cross-validate with hepatocyte incubations and protease inhibitors to isolate degradation pathways .

Methodological Guidance

  • Data Contradiction Analysis: Use triangulation (multiple assays, computational models, and independent replicates) to isolate experimental artifacts .
  • Experimental Design: Align hypothesis testing with criteria for good research (precision, reproducibility, relevance) .
  • Literature Review: Map gaps using tools like VOSviewer to identify understudied functional groups or assay conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.